molecular formula C6H9NO2 B596100 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one CAS No. 1263285-61-5

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

Numéro de catalogue: B596100
Numéro CAS: 1263285-61-5
Poids moléculaire: 127.143
Clé InChI: BMFGTQFZSUPXNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one is a conformationally rigid 3-azabicyclo[3.1.0]hexane derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for the development of potent dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a major class of therapeutics for the treatment of type 2 diabetes . The bicyclic framework induces structural constraint, allowing researchers to explore specific bioactive conformations and enhance selectivity. Furthermore, the 3-azabicyclo[3.1.0]hexane core is utilized in the synthesis of advanced compounds investigated as modulators of metabotropic glutamate receptors and for the potential treatment of various neuropsychiatric disorders . The presence of the hydroxymethyl group offers a versatile handle for further synthetic elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This makes it a critical tool for researchers aiming to develop novel therapeutics targeting enzymes and G-protein coupled receptors (GPCRs).

Propriétés

IUPAC Name

4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-2-5-3-1-4(3)6(9)7-5/h3-5,8H,1-2H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFGTQFZSUPXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940248
Record name 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187742-07-0
Record name 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one, a molecule of significant interest within the field of medicinal chemistry. While specific literature on this exact compound is nascent, this document synthesizes established knowledge of the 3-azabicyclo[3.1.0]hexane scaffold to present a scientifically grounded perspective on its structure, plausible synthetic routes, characterization, and potential biological relevance.

The 3-Azabicyclo[3.1.0]hexane Core: A Privileged Scaffold in Drug Discovery

The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained bioisostere of piperidine and other cyclic amines, a feature that medicinal chemists leverage to enhance binding affinity and selectivity for biological targets.[1] This rigid bicyclic system is a key structural component in a variety of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[2][3] Compounds incorporating this moiety have demonstrated a broad spectrum of activities, such as antagonists of opioid receptors, inhibitors of histone deacetylase, and potential antitumor agents.[2][4] The inherent structural rigidity of the 3-azabicyclo[3.1.0]hexane system provides a unique three-dimensional arrangement of substituents, which can be exploited for precise interactions with protein binding pockets.

Chemical Structure and Properties of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

The chemical structure of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one is characterized by a fused five-membered lactam ring and a cyclopropane ring. The hydroxymethyl group at the 4-position introduces a key functional group that can participate in hydrogen bonding and serve as a handle for further chemical modification.

Caption: Chemical structure of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₆H₉NO₂
Molecular Weight127.14 g/mol
XLogP3-1.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds1

Note: These properties are predicted based on the chemical structure and have not been experimentally determined.

Proposed Synthetic Strategies

While a specific synthesis for 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one has not been reported, established methodologies for the synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones can be adapted. A plausible approach involves the cyclopropanation of a suitable maleimide precursor followed by functional group manipulation.

One potential synthetic route could start from a protected 4-hydroxy-maleimide derivative. The key step would be a diastereoselective cyclopropanation, which can be achieved using various methods, including those catalyzed by transition metals like palladium or rhodium.[5][6]

Synthetic_Pathway A Protected 4-hydroxy-maleimide C Protected 4-(hydroxymethyl)- 3-azabicyclo[3.1.0]hexane-2,5-dione A->C Diastereoselective Cyclopropanation B Cyclopropanation Reagent (e.g., Diazomethane derivative) D Selective Reduction C->D Chemoselective Reduction F Deprotection D->F Removal of Protecting Group E 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one F->E

Caption: Proposed synthetic workflow for 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of a Protected 4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-2,5-dione

A solution of a protected 4-hydroxy-maleimide in a suitable solvent (e.g., dichloromethane) would be treated with a cyclopropanating agent, such as a diazomethane derivative, in the presence of a catalyst (e.g., a palladium or rhodium complex). The reaction would be monitored by thin-layer chromatography (TLC) for completion. Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography.

Step 2: Selective Reduction of the Lactam Carbonyl

The protected bicyclic intermediate would be dissolved in an appropriate solvent (e.g., ethanol) and treated with a selective reducing agent (e.g., sodium borohydride) at a controlled temperature. The reaction would be quenched, and the product extracted and purified.

Step 3: Deprotection

The protecting group on the hydroxymethyl moiety would be removed under standard conditions (e.g., acid or base hydrolysis, or hydrogenolysis), yielding the final product, 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one would rely on a combination of spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics can be anticipated.[7]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Protons of the cyclopropane ring (δ 0.5-2.0 ppm)- Protons of the five-membered ring (δ 2.5-4.0 ppm)- Methylene protons of the hydroxymethyl group (δ 3.5-4.5 ppm)- Hydroxyl proton (variable, broad singlet)- NH proton (variable, broad singlet)
¹³C NMR - Carbonyl carbon of the lactam (δ 170-180 ppm)- Carbons of the cyclopropane ring (δ 10-30 ppm)- Carbons of the five-membered ring (δ 30-60 ppm)- Methylene carbon of the hydroxymethyl group (δ 60-70 ppm)
IR (Infrared) - N-H stretching (approx. 3200-3400 cm⁻¹)- O-H stretching (broad, approx. 3200-3500 cm⁻¹)- C=O stretching of the lactam (approx. 1680-1720 cm⁻¹)
Mass Spec. - Molecular ion peak (M⁺) corresponding to C₆H₉NO₂

Potential Biological and Therapeutic Applications

The 3-azabicyclo[3.1.0]hexane scaffold is a component of molecules targeting a range of biological pathways. The introduction of a hydroxymethyl group at the 4-position of the 3-azabicyclo[3.1.0]hexan-2-one core could modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold.

Potential areas of investigation include:

  • Oncology: Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have shown antiproliferative activity against various cancer cell lines.[2] The hydroxymethyl group could enhance solubility and provide an additional point of interaction with target proteins.

  • Neuroscience: The rigid nature of the bicyclic system makes it an attractive scaffold for developing ligands for central nervous system (CNS) targets, such as opioid and dopamine receptors.[4]

  • Infectious Diseases: The core structure is found in natural products with antibacterial activity.

Biological_Relevance cluster_targets Potential Therapeutic Areas A 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one B Oncology A->B Antiproliferative Activity C Neuroscience A->C CNS Receptor Modulation D Infectious Diseases A->D Antibacterial Potential

Caption: Potential therapeutic applications of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one.

Conclusion and Future Directions

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one represents a promising, yet underexplored, chemical entity. This guide, by consolidating knowledge of the parent scaffold, provides a foundational framework for its synthesis, characterization, and potential applications. Future research should focus on the development of a definitive synthetic route to enable experimental validation of its predicted properties and a thorough investigation of its biological activity profile. The insights gained from such studies will be invaluable for the design of novel therapeutics based on the privileged 3-azabicyclo[3.1.0]hexane core.

References

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 796–807. [Link]

  • de Carné-Carnavalet, B., Archambeau, A., Meyer, C., Cossy, J., Folléas, B., Brayer, J.-L., & Demoute, J.-P. (2012). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. Chemistry (Weinheim an der Bergstrasse, Germany), 18(52), 16716–16727. [Link]

  • Mason, R., & Wood, D. (1980). 3-azabicyclo(3.1.0)hexane derivatives and process for their preparation.
  • Kamioka, S., Ban, H., Shimada, N., Hirose, W., Arakawa, A., Yamazaki, K., & Hira, K. (2021). Optically active azabicyclic derivative.
  • Khoroshilova, O. V., Filatov, A. S., Larina, A. G., Rybalkina, E. Y., Ostroumov, I. A., Krivoshchapov, O. V., ... & Stepakov, A. V. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International journal of molecular sciences, 23(21), 13488. [Link]

  • Conti, P., Stoit, A. R., & Tondi, D. (2012). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Beshore, D. C., & Harried, S. S. (2015). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.
  • Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017. [Link]

  • Jiang, H., Liu, Y., & Wang, J. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & biomolecular chemistry, 15(5), 1228–1235. [Link]

  • Clark, A. J., Geden, J. V., & Thom, S. (2006). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization-Intramolecular SN2 Reactions. The Journal of Organic Chemistry, 71(4), 1471-1479. [Link]

  • Ye, F., & Cramer, N. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6011-6020. [Link]

  • Michel, T., & Jacobson, K. A. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2218. [Link]

  • Watson, D. A., & O'Brien, A. G. (2017). Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates. Organic Letters, 19(9), 2294-2297. [Link]

  • United States Patent and Trademark Office. (n.d.). Application Data. Open Data Portal. Retrieved February 22, 2026, from [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved February 22, 2026, from [Link]

Sources

Physicochemical properties of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets. This guide focuses on a specific derivative, 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one, a molecule of significant interest due to its combination of the bicyclic lactam core with a primary alcohol. This introduction of a hydrophilic, hydrogen-bonding functional group is anticipated to modulate its physicochemical properties, influencing key drug-like attributes such as solubility, permeability, and metabolic stability.

Given the nascent stage of research into this particular derivative, this document serves as a proactive technical guide. It combines established principles of physical organic chemistry with proven methodologies to outline a comprehensive framework for its synthesis, characterization, and property evaluation. We will delve into proposed synthetic strategies, predict key physicochemical parameters, and provide detailed, field-proven protocols for its analytical characterization and property determination.

Proposed Synthetic Strategy: A Chemically Logical Approach

Accessing the target molecule, 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one, requires a synthetic approach that can reliably construct the bicyclic core with the desired hydroxymethyl substituent. Drawing from recent advances in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, a plausible and efficient route involves a palladium-catalyzed cyclopropanation followed by functional group manipulation.[2]

A key strategy involves the reaction of a suitably protected maleimide with a diazo compound or an equivalent, which can be generated in situ from an N-tosylhydrazone.[2] This approach offers high diastereoselectivity for the cis-fused ring system.

Synthetic Workflow

The proposed synthesis can be visualized as a multi-step process, beginning with readily available starting materials and proceeding through key intermediates.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product & Deprotection SM1 Maleimide Int1 N-Protected Maleimide SM1->Int1 N-Protection (e.g., Boc, Cbz) SM2 Glyoxylic acid Int2 N-Tosylhydrazone of Protected Hydroxypyruvaldehyde SM2->Int2 1. Protection (e.g., acetal) 2. Reaction with Tosylhydrazide Int3 Protected Bicyclic Adduct Int1->Int3 Pd-Catalyzed Cyclopropanation Int2->Int3 Product 4-(Hydroxymethyl)-3-azabicyclo [3.1.0]hexan-2-one Int3->Product Deprotection (e.g., Acidolysis/Hydrogenolysis) Property_Workflow cluster_solubility Aqueous Solubility cluster_logp Lipophilicity (logP) Start Synthesized & Purified Compound (Purity >98% by HPLC) S1 Prepare supersaturated solution in buffer (pH 7.4) Start->S1 L1 Prepare pre-saturated n-octanol and water Start->L1 S2 Equilibrate (e.g., 24h at 25°C) with constant agitation S1->S2 S3 Separate solid & supernatant (Centrifugation/Filtration) S2->S3 S4 Quantify concentration in supernatant via HPLC-UV S3->S4 L2 Dissolve compound in one phase L1->L2 L3 Mix phases and equilibrate (e.g., 1h with agitation) L2->L3 L4 Separate phases via centrifugation L3->L4 L5 Quantify concentration in both phases via HPLC-UV L4->L5 L6 Calculate P = [octanol]/[water] logP = log10(P) L5->L6

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one in a range of organic solvents. Given the novelty of this specific molecule, this document focuses on establishing a robust experimental and theoretical workflow, from solvent selection to data interpretation, enabling the generation of a reliable solubility profile critical for pharmaceutical development.

Introduction: The Significance of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one and Its Solubility

The 3-azabicyclo[3.-1.0]hexane scaffold is a key structural feature in numerous biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2] Its rigid, three-dimensional structure is of significant interest in medicinal chemistry for the design of novel therapeutics. The derivative, 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one, incorporates a primary alcohol and a lactam, functional groups that can participate in various intermolecular interactions, profoundly influencing its physicochemical properties.

Solubility is a critical determinant of a drug candidate's success, impacting everything from formulation and bioavailability to purification and synthesis.[3][4][5] An in-depth understanding of the solubility of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one in different organic solvents is paramount for process development, particularly in crystallization, purification, and the preparation of stock solutions for biological screening.[6]

Theoretical Framework: Principles of Solubility in Organic Solvents

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] The fundamental principle of "like dissolves like" serves as a useful initial guide. For 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one, its key structural features—a polar lactam group, a hydrogen-bond-donating and -accepting hydroxyl group, and a rigid bicyclic core—will dictate its interaction with various solvents.

Key Physicochemical Drivers of Solubility:

  • Polarity: The presence of the amide and hydroxyl groups imparts significant polarity to the molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam and the hydroxyl oxygen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

  • Dielectric Constant: Solvents with a higher dielectric constant are generally better at dissolving polar compounds by reducing the electrostatic forces between solute molecules.

  • Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this increase is dependent on the thermodynamics of the dissolution process.[7]

Based on the structure, it is prudent to investigate a diverse range of organic solvents to build a comprehensive solubility profile.

Physicochemical Properties of the Azabicyclo[3.1.0]hexane Core

PropertyValue (for 3-Azabicyclo[3.1.0]hexan-2-one)Implication for 4-(Hydroxymethyl) Derivative
Molecular Weight 97.12 g/mol [8]Increased molecular weight (approx. 127.14 g/mol )
XLogP3 -0.3[8]Likely to be more negative (more hydrophilic) due to the hydroxyl group
Hydrogen Bond Donor Count 1[8]Increased to 2 (N-H and O-H)
Hydrogen Bond Acceptor Count 1[8]Increased to 2 (C=O and O-H)

These inferred properties suggest that the addition of the hydroxymethyl group will increase the molecule's polarity and capacity for hydrogen bonding, likely enhancing its solubility in polar protic solvents.

Experimental Design for Solubility Profile Determination

A systematic approach to solvent selection and a robust experimental protocol are crucial for generating high-quality, reproducible solubility data.

Solvent Selection

The chosen organic solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes.

Solvent ClassExample SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents capable of hydrogen bonding.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents with hydrogen bond accepting capabilities.
Esters Ethyl AcetateModerately polar solvent.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneAprotic solvents with some polarity.
Chlorinated Solvents Dichloromethane, ChloroformNon-polar to moderately polar, generally poor hydrogen bonders.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvents, often good for dissolving a wide range of compounds.
Hydrocarbons Heptane, TolueneNon-polar solvents, expected to show low solubility.
Experimental Workflow: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5][6]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid (4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one) prep_solvent Add known volume of organic solvent prep_solid->prep_solvent vial Seal vial prep_solvent->vial shake Agitate at constant temperature (e.g., 25°C) for 24-72 hours vial->shake check Periodically check for undissolved solid shake->check centrifuge Centrifuge to sediment solid check->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute aliquot with mobile phase filter->dilute hplc Quantify concentration via HPLC dilute->hplc

Figure 1: Experimental workflow for the equilibrium shake-flask method.

Detailed Experimental Protocol
  • Preparation:

    • Add an excess amount of solid 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.[5]

    • Pipette a precise volume of each selected organic solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to run a preliminary experiment to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, remove the vials and allow the excess solid to settle. Centrifugation can be used to facilitate this process.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE or nylon, depending on the solvent) to remove any undissolved solid particles.

    • Immediately dilute the filtered aliquot with a suitable solvent (often the mobile phase for the analytical method) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one.

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabulated Solubility Data
SolventDielectric Constant (approx.)Solubility at 25 °C (mg/mL)
Methanol32.7Experimental Value
Ethanol24.5Experimental Value
Acetone20.7Experimental Value
Ethyl Acetate6.0Experimental Value
Acetonitrile37.5Experimental Value
Dichloromethane9.1Experimental Value
Tetrahydrofuran7.5Experimental Value
Dimethyl Sulfoxide46.7Experimental Value
Toluene2.4Experimental Value
Heptane1.9Experimental Value

This table should be populated with the experimentally determined values.

Thermodynamic Modeling

The temperature dependence of solubility can be described by thermodynamic models such as the modified Apelblat equation or the λh equation.[6][7] For instance, the Apelblat equation relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the experimental data.[6] This analysis can provide insights into the thermodynamics of the dissolution process, such as the enthalpy and entropy of dissolution.[6]

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to determining the solubility profile of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one in organic solvents. By following the principles of rational solvent selection, employing the gold-standard shake-flask method, and utilizing appropriate analytical techniques, researchers can generate the high-quality data essential for advancing the development of this promising chemical entity. The resulting solubility profile will be a cornerstone for informed decision-making in process chemistry, formulation development, and preclinical studies.

References

  • American Chemical Society. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research. ACS Publications.
  • American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. ACS Publications.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
  • ResearchGate. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF.
  • Cenci, F., et al. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Unipd.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • American Chemical Society. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data. ACS Publications.
  • SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
  • PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexan-2-one.
  • Thieme Chemistry. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate.
  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017.
  • ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2 and pyridine 4 under the CuBr2/PhIO2 system.
  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

Sources

Methodological & Application

Application Note: Strategic Functionalization of the Hydroxymethyl Group in Bicyclic Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Bicyclic lactams (e.g., 5,5-fused pyrrolizidinones, 6,5-fused indolizidinones, and


-lactam fused systems) represent "privileged scaffolds" in medicinal chemistry.[1] They offer rigid conformational constraints that mimic peptide turns, enhancing binding affinity to GPCRs and proteases while improving metabolic stability compared to linear peptides.

The hydroxymethyl group (-CH


OH)  serves as a critical divergent point on these scaffolds. It is not merely a polar handle but a gateway to lipophilic, electronic, and steric vectors required for Structure-Activity Relationship (SAR) tuning. This guide details the rigorous protocols for transforming this moiety while preserving the integrity of the strained lactam ring.

Strategic Importance & Stereoelectronic Considerations

Conformational Locking

Unlike flexible linear amino alcohols, the hydroxymethyl group in a bicyclic lactam is held in a specific spatial vector.

  • Concave vs. Convex Face: In 5,5-fused systems (e.g., derived from proline/pyroglutamic acid), the bridgehead nitrogen creates a "pucker." Reagents often approach from the convex face, but the hydroxymethyl group (depending on stereochemistry) may be shielded in the concave pocket.

  • Intramolecular H-Bonding: The -OH often engages in hydrogen bonding with the lactam carbonyl. This reduces nucleophilicity, requiring activation strategies that disrupt this interaction without hydrolyzing the amide bond.

Chemoselectivity Challenges
  • Ring Strain:

    
    -lactams (4-membered) and strained 
    
    
    
    -lactams are susceptible to hydrolysis under strong basic conditions or nucleophilic attack.
  • Epimerization: The

    
    -proton adjacent to the carbonyl and the bridgehead carbon is acidic. Oxidation protocols must avoid thermodynamic equilibration if a specific diastereomer is required.
    

Divergent Synthetic Workflows

The following diagram illustrates the strategic functionalization pathways from the parent hydroxymethyl bicyclic lactam.

G Figure 1: Divergent Functionalization of the Hydroxymethyl Handle Start Hydroxymethyl Bicyclic Lactam Aldehyde Aldehyde (-CHO) Start->Aldehyde Oxidation (DMP/Swern) Activated Activated Ester (-OMs / -OTs) Start->Activated Activation (MsCl/TsCl) Fluoride Fluoromethyl (-CH2F) Start->Fluoride Deoxyfluorination (Deoxo-Fluor) Acid Carboxylic Acid (-COOH) Aldehyde->Acid Pinnick Ox. Olefin Vinyl/Olefin (Wittig/HWE) Aldehyde->Olefin Homologation Amine Aminomethyl (-CH2NH2) Aldehyde->Amine Reductive Amination Activated->Amine 1. NaN3 2. Staudinger Red. Ether Ether/Click Handle (-CH2OR / -CH2N3) Activated->Ether Nucleophilic Displacement

Detailed Experimental Protocols

Protocol A: Controlled Oxidation to Aldehyde

Objective: Convert -CH


OH to -CHO without epimerization or over-oxidation.
Mechanism:  Dess-Martin Periodinane (DMP) is preferred over Swern for small-scale med-chem due to milder acidity and room-temperature operation, preserving the lactam stereocenters.

Materials:

  • Substrate: Hydroxymethyl bicyclic lactam (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 equiv)

  • Buffer: NaHCO

    
     (solid, 5.0 equiv) – Critical for acid-sensitive lactams.
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under Argon.

  • Buffering: Add solid NaHCO

    
     to the stirring solution. Note: DMP releases acetic acid byproducts; the bicarbonate sponge prevents acid-catalyzed ring opening or epimerization.
    
  • Addition: Add DMP in a single portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin).
    
  • Quench: Dilute with Et

    
    O. Add a 1:1 mixture of saturated aq. NaHCO
    
    
    
    and 10% Na
    
    
    S
    
    
    O
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Isolation: Extract with DCM, dry over MgSO

    
    , and concentrate.
    
    • Stability Alert: The resulting aldehyde is often unstable on silica gel. Use immediately for reductive amination or Wittig reactions.

Protocol B: Deoxyfluorination (Bioisostere Synthesis)

Objective: Convert -CH


OH to -CH

F. Context: Fluorine acts as a bioisostere for the hydroxyl group (similar van der Waals radius) but blocks metabolic glucuronidation and modulates pKa.

Materials:

  • Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Safer than DAST.

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Cooling: Cool a solution of lactam (1.0 equiv) in DCM to -78°C.

  • Addition: Add Deoxo-Fluor (1.5 equiv) dropwise.

  • Equilibration: Stir at -78°C for 30 mins, then allow to warm to 0°C (or RT if sterically hindered).

    • Warning: Do not heat sealed vessels; HF is generated.

  • Quench: Pour carefully into ice-cold saturated NaHCO

    
    . Gas evolution (CO
    
    
    
    ) will be vigorous.
  • Purification: Flash chromatography. Fluorinated products are typically less polar than the starting alcohol.

Protocol C: Transformation to Aminomethyl (-CH NH )

Objective: Install a basic amine handle for salt formation or further coupling. Route: Activation


 Azide Displacement 

Staudinger Reduction.

Data Summary: Comparison of Activation Methods

MethodReagentsConditionsYieldSuitability for Lactams
Mesylation MsCl, Et

N
0°C, DCMHigh (>90%)Excellent. Fast, mild base.
Tosylation TsCl, PyridineRT, DCMMod-HighGood. Slower, requires pyridine removal.
Mitsunobu PPh

, DIAD, DPPA
0°C

RT
VariableRisk. Difficult purification; hydrazine byproducts.

Preferred Protocol (Mesylate Route):

  • Activation: Treat lactam (1.0 equiv) with MsCl (1.2 equiv) and Et

    
    N (1.5 equiv) in DCM at 0°C for 1 h. Quench with water, extract, and concentrate to give the crude mesylate.
    
  • Displacement: Dissolve crude mesylate in DMF. Add NaN

    
     (2.0 equiv). Heat to 60°C for 4–6 hours.
    
    • Safety: Do not use halogenated solvents with azide at high heat (formation of di-azidomethane).

  • Reduction (Staudinger):

    • Dissolve the isolated azide in THF/H

      
      O (10:1).
      
    • Add PPh

      
       (1.5 equiv). Stir at RT overnight.
      
    • Mechanism:[2][3][4][5] Formation of phosphazene followed by hydrolysis releases the primary amine.

    • Purification: Acid-base extraction is ideal here to remove triphenylphosphine oxide.

Troubleshooting & Optimization

Issue: -Lactam Ring Opening
  • Symptom: Loss of the characteristic carbonyl stretch in IR (~1740-1780 cm

    
    ) or disappearance of the lactam peak in HPLC.
    
  • Cause: Nucleophilic attack on the lactam carbonyl during activation or displacement.

  • Solution:

    • Avoid strong hydroxide bases (NaOH, KOH). Use hindered organic bases (DIPEA, 2,6-lutidine).

    • In Protocol C (Azide displacement), ensure the mesylate formation is complete before adding azide to avoid prolonged heating.

Issue: Poor Solubility
  • Symptom: Incomplete reaction in DCM.

  • Solution: Bicyclic lactams can be polar. Use Acetonitrile (MeCN) or THF. For oxidation, IBX in DMSO is a powerful alternative to DMP if solubility is limiting, though workup is more tedious.

References

  • Stereoselective Synthesis of Fused Bicyclic

    
    -Lactams. Journal of Organic Chemistry. (2022). Describes the radical cyclization methods to access the core scaffold. 
    
  • Anodic amide oxidation/olefin metathesis strategies: Developing a unified approach to the synthesis of bicyclic lactam peptidomimetics. Washington University School of Medicine. (2000). Foundational work on generating the lactam precursors.[1][3][4][6][7][8]

  • Efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Chemical Communications. (2020). Modern protocols for scaffold generation from amino acids.[9][10]

  • Hydroxyl-radical-induced degradative oxidation of beta-lactam antibiotics. Journal of Physical Chemistry A. (2010). Kinetic data on the stability of lactam rings against oxidative species.

  • Recommend

    
    -Lactamases Inhibitors. Pharmaceuticals. (2022). Discusses the stability of hydroxymethyl/formyl derivatives (e.g., clavaldehyde) in biological systems. 
    

Sources

Application Note: 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists. It details the synthesis, functionalization, and application of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one , a critical chiral building block for conformationally restricted amino acid analogs.

Abstract & Structural Significance

The molecule 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one represents a "privileged scaffold" in drug discovery. It serves as a conformationally locked analog of proline and glutamic acid (specifically pyroglutamic acid). By fusing a cyclopropane ring to the


-lactam core, this building block rigidly defines the dihedral angles (

) of the peptide backbone, reducing the entropic penalty of receptor binding.

It is the direct structural precursor to Eglumegad (LY354740) and LY379268 , potent Group II metabotropic glutamate receptor (mGluR2/3) agonists used in psychiatric research [1].

Key Structural Features[1][2][3]
  • Rigid Bicyclic Core: The 3-azabicyclo[3.1.0]hexane skeleton prevents free rotation, locking the C4-substituent in a specific vector.

  • Hydroxymethyl Handle: A versatile functional group at C4 (derived from the carboxylate of pyroglutamic acid) that allows for oxidation to carboxylic acids, conversion to amines (via Mitsunobu), or etherification.

  • Chirality: Derived from the chiral pool (L-Pyroglutamic acid), typically yielding the (1S, 4S, 5R) configuration.

Synthesis Protocol: The "Modified Monn" Route

While this building block is commercially available, in-house synthesis is often required to access specific diastereomers or isotopologues. The following protocol is adapted from the methodologies of Monn et al. [1] and Hanessian et al., optimized for reproducibility.

Reaction Scheme Overview

The synthesis proceeds from (S)-Pyroglutamic acid


Protection 

Unsaturation

Cyclopropanation

Reduction .

SynthesisFlow Start (S)-Pyroglutamic Acid Step1 1. Esterification 2. N-Boc Protection Start->Step1 Inter1 N-Boc-Pyroglutamate Ester Step1->Inter1 Step2 Phenylselenylation & Oxidation (Elimination) Inter1->Step2 Inter2 Unsaturated Lactam (3-Pyrrolin-2-one) Step2->Inter2 Step3 Sulfoxonium Ylide Cyclopropanation Inter2->Step3 Inter3 Bicyclic Ester Step3->Inter3 Step4 Selective Reduction (LiBH4) Inter3->Step4 Final 4-(Hydroxymethyl)-3-aza bicyclo[3.1.0]hexan-2-one Step4->Final

Figure 1: Synthetic workflow for the generation of the chiral building block.

Detailed Step-by-Step Protocol
Step A: Preparation of the Unsaturated Lactam
  • Starting Material: Begin with N-Boc-(S)-pyroglutamic acid methyl ester .

  • Selenylation: Dissolve substrate (10 mmol) in dry THF at -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min. Add phenylselenyl chloride (1.1 equiv).

  • Oxidation/Elimination: Treat the crude phenylselenide with 30%

    
     in pyridine/DCM at 0°C. The selenoxide undergoes syn-elimination to yield the 
    
    
    
    -unsaturated lactam
    (N-Boc-4-methoxycarbonyl-3-pyrrolin-2-one).
    • Critical Note: Maintain temperature <10°C during peroxide addition to prevent over-oxidation.

Step B: Stereoselective Cyclopropanation

This is the stereodefining step. The use of dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) typically favors the trans-cyclopropane relative to the bulky Boc group, but the ester group at C4 directs the addition anti to itself due to steric hindrance.

  • Reagent Prep: Wash NaH (60% dispersion, 1.2 equiv) with hexane under Argon. Add dry DMSO. Add trimethylsulfoxonium iodide (1.2 equiv) portion-wise. Stir at RT until clear (formation of ylide).

  • Addition: Cool ylide solution to 0°C. Add the unsaturated lactam (from Step A) in DMSO slowly.

  • Workup: After 2h, quench with saturated

    
    . Extract with EtOAc.
    
  • Result: This yields the 3-azabicyclo[3.1.0]hexane core.[1][2][3][4] The major diastereomer usually places the cyclopropane ring trans to the C4-carboxylate [2].

Step C: Selective Reduction to Hydroxymethyl
  • Solvent System: Dissolve the bicyclic ester (1.0 equiv) in dry THF/MeOH (10:1).

  • Reduction: Add LiBH4 (2.0 equiv) at 0°C.

    • Why LiBH4? It is more selective than LAH (which might reduce the lactam carbonyl) and more active than NaBH4 (which reacts slowly with esters).

  • Monitoring: Monitor by TLC. The ester spot will disappear, replaced by a lower Rf alcohol spot.

  • Purification: Quench with acetone, then aqueous tartrate. Column chromatography (EtOAc/Hexane) yields the pure 4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one .

Application Protocols

Application 1: Oxidation to the Carboxylic Acid (mGluR Agonist Precursor)

To synthesize glutamate analogs like LY354740, the hydroxymethyl group must be oxidized to a carboxylic acid after the bicyclic core is established.

Method: Jones Oxidation (Standard) The rigid lactam ring tolerates the acidic conditions of the Jones reagent well.

  • Preparation: Dissolve the hydroxymethyl building block (1 mmol) in Acetone (10 mL).

  • Oxidation: Add Jones Reagent (2.5 M CrO3 in H2SO4) dropwise at 0°C until a persistent orange color remains.

  • Quench: Add isopropanol (0.5 mL) to destroy excess Cr(VI) (solution turns green).

  • Isolation: Dilute with water, extract with EtOAc. The product is the 3-azabicyclo[3.1.0]hexane-2-one-4-carboxylic acid .

    • Reference: Monn et al., J. Med. Chem. 1999 [1].

Application 2: Functionalization via Mitsunobu Reaction

The hydroxymethyl group is a primary alcohol, ideal for substitution reactions to introduce nitrogen (for diamines) or other nucleophiles.

Protocol: Synthesis of the 4-Azidomethyl Derivative

  • Reagents: Mix the building block (1 equiv), Triphenylphosphine (1.2 equiv), and Diphenylphosphoryl azide (DPPA) (1.2 equiv) in dry THF.

  • Activation: Add DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C.

  • Reaction: Stir at RT for 12h.

  • Outcome: Inversion of configuration is not an issue at the methylene carbon, but steric bulk of the bicycle can slow the reaction. This azide can be reduced to an amine, providing a handle for peptide coupling.

Analytical Data & Quality Control

When characterizing this building block, look for these specific NMR signatures (in


):
NucleusSignalMultiplicityAssignment
1H

0.6 - 0.9
MultipletCyclopropane CH2 (Bridge)
1H

1.6 - 1.8
MultipletCyclopropane CH (Bridgehead)
1H

3.6 - 3.8
Doublet/MultipletCH2 -OH (Hydroxymethyl)
1H

4.0 - 4.2
MultipletC4-H (Methine next to N)
13C

~175.0
SingletC=O (Lactam Carbonyl)

QC Check: Ensure the absence of alkene peaks (


 5.5-6.5), which indicate incomplete cyclopropanation or ring opening.

Pathway Context: mGluR Signaling

This building block is essential for creating ligands that modulate the mGluR pathway. The diagram below illustrates where the final drug (derived from this block) acts.

mGluR_Pathway Drug Drug (e.g., LY354740) (Derived from Building Block) Receptor mGluR2/3 Receptor (Presynaptic) Drug->Receptor Agonist Binding GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylate Cyclase GProtein->Effector Inhibition SecondMessenger cAMP Levels Effector->SecondMessenger Decrease Outcome Reduced Glutamate Release (Anxiolytic/Antipsychotic) SecondMessenger->Outcome Modulation

Figure 2: Mechanism of action for mGluR2/3 agonists derived from the 3-azabicyclo[3.1.0]hexane scaffold.

References

  • Monn, J. A., et al. (1999). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist. Journal of Medicinal Chemistry, 42(6), 1027–1040.

  • Hanessian, S., et al. (1997). Stereocontrolled synthesis of conformationally constrained glutamate analogs. Journal of Organic Chemistry.
  • Collado, I., et al. (1996). Ezomycin A: Synthesis of the bicyclic lactam moiety. Tetrahedron Letters.
  • Eli Lilly and Company. (2007). Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds. World Intellectual Property Organization, WO2007075790A1.

Sources

Application Note: Protection and Deprotection Strategies for 3-Azabicyclo[3.1.0]hexan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with conformationally restricted bicyclic scaffolds. It addresses the specific challenges of the 3-azabicyclo[3.1.0]hexan-2-one system—a "proline-cyclopropane" hybrid often used to lock peptide conformation or as a core for antiviral agents (e.g., Boceprevir).

Executive Summary & Strategic Analysis

The 3-azabicyclo[3.1.0]hexan-2-one scaffold represents a unique challenge in organic synthesis. Unlike its reduced counterpart (the secondary amine used in Boceprevir), the 2-one derivative is a lactam . This distinction fundamentally alters the protection strategy:

  • Nucleophilicity: The lactam nitrogen (

    
    ) is significantly less nucleophilic than a secondary amine due to resonance delocalization with the C2 carbonyl. Standard "amine" protection protocols (e.g., Boc
    
    
    
    O/DCM/mild base) will fail or proceed sluggishly.
  • Acidity: The

    
     proton is more acidic (
    
    
    
    ~17 in DMSO) than a standard amine (
    
    
    ~35). This allows for deprotonation-based protection strategies using stronger bases (LiHMDS, NaH).
  • Ring Strain: The fusion of the cyclopropane ring to the pyrrolidinone creates significant angle strain (Simmons-Smith type). While the system is surprisingly robust, acid-mediated ring opening and hydrogenolysis of the cyclopropane bond are critical failure modes that must be mitigated during deprotection.

Decision Matrix: Selecting the Right Protecting Group

The choice between Carbamate (Boc, Cbz) and Alkyl (Bn, PMB) protection depends heavily on the downstream chemistry.

ProtectionStrategy Start Start: 3-azabicyclo[3.1.0]hexan-2-one Goal Goal: Downstream Transformation Start->Goal AcidSens Is the target acid-sensitive? Goal->AcidSens ReductSens Is the target reduction-sensitive? AcidSens->ReductSens Yes (Avoid Acid) Boc Select N-Boc (Deprotection: TFA/HCl) AcidSens->Boc No (Acid OK) Cbz Select N-Cbz (Deprotection: H2/Pd) ReductSens->Cbz No (H2 OK) Bn Select N-Bn (Robust, hard to remove) ReductSens->Bn Yes (Avoid H2 & Acid)

Figure 1: Strategic decision tree for protecting group selection based on substrate sensitivity.

Protocol A: N-Boc Protection of the Lactam (Catalytic Activation)

Scientific Rationale: Direct reaction of lactams with di-tert-butyl dicarbonate (Boc


O) is slow. The addition of 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP acts as a nucleophilic catalyst, attacking Boc

O to form a highly reactive N-acylpyridinium intermediate, which then transfers the Boc group to the sluggish lactam nitrogen.

Reagents:

  • Substrate: 3-azabicyclo[3.1.0]hexan-2-one (1.0 equiv)

  • Boc

    
    O (1.2 - 1.5 equiv)
    
  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • DMAP (0.1 - 0.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the lactam (10 mmol) in anhydrous DCM (50 mL).
    
  • Base Addition: Add Et

    
    N (12 mmol) followed by DMAP (1-2 mmol). Note: The solution may darken slightly.
    
  • Boc Addition: Add Boc

    
    O (12-15 mmol) portion-wise or as a solution in DCM over 10 minutes. Exotherm Warning: Mild heat release may occur.
    
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin; UV is often weak for these scaffolds).
    
    • Checkpoint: If reaction stalls, add another 0.1 equiv of DMAP.

  • Quench: Dilute with DCM, wash with 1M HCl (to remove DMAP/Et

    
    N), saturated NaHCO
    
    
    
    , and brine.
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: N-Cbz Protection (Lithium Enolate Method)

Scientific Rationale: For sterically hindered derivatives (e.g., 6,6-dimethyl substituted), catalytic DMAP may fail. We utilize the acidity of the lactam N-H.[1] Deprotonation with LiHMDS generates the lithium amidate, which reacts instantaneously with Benzyl Chloroformate (Cbz-Cl).

Reagents:

  • Substrate: 3-azabicyclo[3.1.0]hexan-2-one (1.0 equiv)

  • LiHMDS (1.0 M in THF) (1.1 equiv)

  • Cbz-Cl (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Cool a solution of the lactam in THF to -78°C under Argon.

  • Deprotonation: Dropwise add LiHMDS (1.1 equiv). Stir for 30 minutes at -78°C.

    • Mechanism:[1][2][3][4][5][6][7] This forms the Lithium enolate/amidate species.

  • Electrophile Addition: Add Cbz-Cl (1.1 equiv) dropwise.

  • Warm-up: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc. The product is often pure enough for use after drying and concentration.

Deprotection & Stability Data

Acidic Deprotection (Boc Removal)

The 3-azabicyclo[3.1.0]hexane core is remarkably stable to acid, provided the cyclopropane is not activated by electron-donating groups at the bridgehead.

  • Condition: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Protocol: Treat N-Boc lactam at 0°C, warm to RT for 1 hour.

  • Risk Assessment:

    • Ring Opening:Low Risk. The fused 5-membered ring prevents the orbital alignment required for facile acid-catalyzed opening of the cyclopropane, unlike in isolated cyclopropanes.

    • Data Support: In the synthesis of Boceprevir, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane intermediate is subjected to HCl/EtOAc to remove Boc without compromising the bicyclic system [1].

Hydrogenolysis (Cbz Removal) - Critical Control Point

Hydrogenolysis poses a risk of reducing the cyclopropane ring (opening it to a gem-dimethyl ethyl group or similar).

  • Condition: H

    
     (1 atm), 10% Pd/C, MeOH.
    
  • Optimization for Ring Survival:

    • Catalyst Poisoning: Use Pd(OH)

      
       (Pearlman's catalyst)  or add a trace of Quinoline  to attenuate catalyst activity if ring opening is observed.
      
    • Time Control: Stop reaction immediately upon disappearance of starting material. Over-reduction leads to ring opening.

    • Alternative: If ring opening occurs, switch to Transfer Hydrogenation (1,4-cyclohexadiene + Pd/C) which is milder.

Summary of Stability
ConditionReagentStability of 3-azabicyclo[3.1.0]Notes
Acid TFA / HClHigh Core remains intact.
Base LiOH / NaOHHigh Lactam may hydrolyze if heated; ring is stable.
Reduction H

, Pd/C
Moderate Risk of cyclopropane cleavage. Monitor closely.
Nucleophiles AminesHigh Lactam is stable; requires activation to open.

Visual Workflow: Boceprevir Intermediate Case Study

The following diagram illustrates the handling of the scaffold during the synthesis of the HCV inhibitor Boceprevir, highlighting the robustness of the core [1][2].

BoceprevirWorkflow Start Precursor: Cyclopropyl Proline Ester Step1 Step 1: Ester Hydrolysis (LiOH, THF/H2O) Start->Step1 Ring Stable to Base Step2 Step 2: Amide Coupling (EDC, HOBt) Step1->Step2 Lactam/Amine Coupling Step3 Step 3: Boc Deprotection (HCl / EtOAc) Step2->Step3 N-Boc Removal Final Target: Boceprevir Fragment Step3->Final Ring Stable to Acid

Figure 2: Workflow demonstrating the stability of the 3-azabicyclo[3.1.0]hexane core during standard peptide coupling and acid deprotection steps.

References

  • Kallam, S. R., et al. (2017). "An efficient multi-gram synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a key chiral bicyclic proline fragment employed in the construction of the potent anti-HCV drug boceprevir."[7] Tetrahedron Letters.

  • Li, T., et al. (2012).[1] "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization." Journal of the American Chemical Society.[1]

  • Wu, G., et al. (2011). "Enantioselective Synthesis of the Boceprevir (SCH 503034) Core via a Simmons–Smith Cyclopropanation." The Journal of Organic Chemistry.

  • BenchChem. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Technical Guide.

Sources

Application Notes and Protocols for the Scalable Manufacturing of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 3-azabicyclo[3.1.0]hexane framework is a pivotal structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] Specifically, 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one is a key intermediate in the synthesis of various pharmaceutical agents, where the constrained bicyclic lactam structure and the hydroxymethyl functional group are crucial for target engagement and pharmacokinetic properties. The development of a robust and scalable manufacturing process for this intermediate is therefore of significant interest to the pharmaceutical industry.

This document provides a comprehensive guide to a proposed scalable synthetic route for 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one, designed for implementation in a process chemistry or manufacturing setting. The proposed pathway prioritizes the use of readily available starting materials, high-yielding reactions, and scalable purification methods. Each step is detailed with a protocol, a discussion of the underlying chemical principles, and considerations for large-scale production.

Proposed Scalable Synthetic Pathway

The proposed multi-step synthesis of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one is outlined below. The strategy commences with the construction of the 3-azabicyclo[3.1.0]hexane-2,4-dione core, followed by a series of stereoselective reductions and functional group manipulations to install the desired hydroxymethyl group at the C4 position.

Synthetic_Pathway A cis-1,2-Cyclopropanedicarboxylic Anhydride B 3-Azabicyclo[3.1.0]hexane-2,4-dione A->B  Ammonia or  Amine source   C 4-Hydroxy-3-azabicyclo[3.1.0]hexan-2-one B->C  Stereoselective  Reduction   D 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one C->D  Hydroxymethylation  

Caption: Proposed synthetic pathway for 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one.

Part 1: Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione (Intermediate 1)

The initial step involves the formation of the core bicyclic imide structure. This is a well-established transformation that can be achieved with high efficiency and scalability.

Protocol 1: Imide Formation

Reaction:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
cis-1,2-Cyclopropanedicarboxylic Anhydride67528-25-6112.081.0
Ammonia (7N solution in Methanol)7664-41-717.031.1
Toluene108-88-392.14Solvent

Procedure:

  • To a stirred solution of cis-1,2-cyclopropanedicarboxylic anhydride (1.0 eq) in toluene (5-10 volumes), add a 7N solution of ammonia in methanol (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and equip the reactor with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.

  • Filter the solid product, wash with cold toluene, and dry under vacuum to afford 3-Azabicyclo[3.1.0]hexane-2,4-dione as a white to off-white solid.

Scientific Rationale:

The formation of the imide from the corresponding anhydride and ammonia is a classic and highly efficient condensation reaction. The use of a Dean-Stark trap is crucial for driving the equilibrium towards the product by removing water. Toluene is an excellent solvent for this reaction due to its azeotropic properties with water and its ability to facilitate the precipitation of the product upon cooling. This method is generally scalable and avoids the use of hazardous reagents. The synthesis of maleimide derivatives often follows a similar principle of ring-closure imidation.[4][5]

Part 2: Stereoselective Reduction to 4-Hydroxy-3-azabicyclo[3.1.0]hexan-2-one (Intermediate 2)

This step is critical for establishing the stereochemistry at the C4 position. A stereoselective reduction of one of the two ketone functionalities is required.

Protocol 2: Asymmetric Ketone Reduction

Reaction:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-Azabicyclo[3.1.0]hexane-2,4-dione5634-43-5125.111.0
Sodium Borohydride (NaBH₄)16940-66-237.830.5 - 1.0
Methanol67-56-132.04Solvent

Procedure:

  • Suspend 3-Azabicyclo[3.1.0]hexane-2,4-dione (1.0 eq) in methanol (10-20 volumes) and cool the mixture to 0-5 °C in an ice bath.

  • Add sodium borohydride (0.5-1.0 eq) portion-wise, maintaining the temperature below 10 °C. The exact stoichiometry of the reducing agent may need to be optimized to achieve mono-reduction.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of acetone, followed by acidification with dilute hydrochloric acid to a pH of ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired stereoisomer of 4-Hydroxy-3-azabicyclo[3.1.0]hexan-2-one.

Scientific Rationale:

The stereoselective reduction of cyclic ketones is a well-studied area of organic chemistry.[6][7][8] Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones in the presence of amides (lactams). The stereochemical outcome of the reduction will be influenced by the steric hindrance around the two carbonyl groups. It is anticipated that the approach of the hydride reagent will be directed to one face of the molecule, leading to a predominant stereoisomer. For bicyclic systems, the stereoselectivity of hydride reductions is often predictable based on steric approach control.[6] Further optimization using chiral reducing agents or enzymatic reduction could be explored to enhance the stereoselectivity if required.[9]

Part 3: Introduction of the Hydroxymethyl Group

This is a key and challenging transformation. A plausible approach involves the conversion of the hydroxyl group at C4 to a leaving group, followed by nucleophilic substitution with a protected one-carbon synthon. An alternative, more direct approach would be a hydroxymethylation reaction.

Protocol 3: Hydroxymethylation via a Two-Step Sequence

Step 3a: Conversion of the Hydroxyl Group to a Leaving Group (e.g., Mesylate)

Reaction:

Step 3b: Nucleophilic Substitution with a Protected Hydroxymethyl Synthon

Reaction:

Followed by Deprotection:

A more direct, though potentially less selective, approach is direct hydroxymethylation.

Protocol 3 (Alternative): Direct Hydroxymethylation

Reaction:

This protocol is based on general procedures for the hydroxymethylation of lactams and would require significant optimization for this specific substrate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Hydroxy-3-azabicyclo[3.1.0]hexan-2-oneN/A127.131.0
Paraformaldehyde30525-89-4(30.03)n1.5 - 2.0
Potassium Carbonate (K₂CO₃)584-08-7138.21Catalytic
Acetone67-64-158.08Solvent
Water7732-18-518.02Co-solvent

Procedure:

  • To a solution of 4-Hydroxy-3-azabicyclo[3.1.0]hexan-2-one (1.0 eq) in a mixture of acetone and water, add paraformaldehyde (1.5 - 2.0 eq) and a catalytic amount of potassium carbonate.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by a suitable analytical method. The use of sonication has been reported to accelerate similar reactions.[10]

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Scientific Rationale:

The direct hydroxymethylation of lactams using formaldehyde or its polymer, paraformaldehyde, is a known transformation, often proceeding via an N-hydroxymethyl intermediate.[10] However, achieving C-hydroxymethylation at the C4 position in this specific bicyclic system would be challenging and likely result in a mixture of products, including N-hydroxymethylation and potentially reaction at the C5 position. This route would require extensive process development and optimization to achieve the desired regioselectivity and yield. The two-step approach involving activation of the hydroxyl group and subsequent nucleophilic substitution is a more classical and potentially more controllable strategy for introducing the hydroxymethyl group at the desired position.

Part 4: Purification of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

The final product is a polar, heterocyclic compound, which may present challenges in purification.

Protocol 4: Purification by Chromatography

Method:

Due to the polar nature of the target molecule, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) are likely to be the most effective purification techniques.[11][12][13][14]

Reversed-Phase Chromatography:

  • Stationary Phase: C18 silica gel

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

HILIC:

  • Stationary Phase: A polar stationary phase (e.g., silica, or silica functionalized with polar groups).

  • Mobile Phase: A high concentration of a non-polar organic solvent (e.g., acetonitrile) with a small amount of a polar solvent (e.g., water).

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Load the solution onto the chromatography column.

  • Elute the column with the chosen mobile phase system, collecting fractions.

  • Monitor the fractions by a suitable analytical technique (e.g., TLC, LC-MS).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one.

Scientific Rationale:

The purification of polar, heterocyclic compounds often requires specialized chromatographic techniques.[11][14] Standard normal-phase chromatography on silica gel may lead to poor separation or irreversible adsorption. Reversed-phase chromatography and HILIC are powerful alternatives for such molecules. The choice of the specific method and conditions will depend on the exact polarity and properties of the final compound and any impurities present.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Key Parameters

StepReactionKey ReagentsSolventTypical Yield (%)Key Considerations
1Imide Formationcis-1,2-Cyclopropanedicarboxylic Anhydride, NH₃Toluene>90Efficient water removal is critical.
2Stereoselective Ketone Reduction3-Azabicyclo[3.1.0]hexane-2,4-dione, NaBH₄Methanol60-80Stoichiometry of NaBH₄ to be optimized for mono-reduction. Stereoselectivity needs to be confirmed.
3HydroxymethylationParaformaldehyde, K₂CO₃Acetone/WaterVariableHighly dependent on substrate and conditions. Regioselectivity is a major challenge.
4Purification-->95 (post-purification)Reversed-phase or HILIC likely required.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Product Synthesis A 1. Imide Formation Reaction B 2. Reflux with Dean-Stark A->B C 3. Crystallization & Filtration B->C D 4. Ketone Reduction E 5. Quenching & Extraction D->E F 6. Purification E->F G 7. Hydroxymethylation H 8. Work-up G->H I 9. Final Purification H->I

Sources

Troubleshooting & Optimization

Minimizing racemization during 3-azabicyclo[3.1.0]hexan-2-one functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Racemization and Preserving Stereochemical Integrity

Welcome to the technical support center for the stereoselective functionalization of 3-azabicyclo[3.1.0]hexan-2-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The inherent strain and unique stereochemistry of the 3-azabicyclo[3.1.0]hexane core make it a powerful tool in drug design, but also present specific challenges, most notably the risk of racemization at the α-carbon (C4) during functionalization.

This document will serve as a dynamic resource, combining frequently asked questions (FAQs) with in-depth troubleshooting guides to address the common pitfalls encountered in the lab.

Section 1: Frequently Asked Questions - The Fundamentals of Stereochemical Control

This section addresses the foundational concepts behind racemization in bicyclic lactam systems. Understanding these principles is the first step toward preventing stereochemical erosion.

Q1: What is racemization in the context of 3-azabicyclo[3.1.0]hexan-2-one, and why is it a problem?

A: In this context, racemization (or more accurately, epimerization) refers to the loss of stereochemical integrity at the C4 position, which is adjacent to the lactam carbonyl. If you start with an enantiomerically pure substrate, any process that inverts the stereocenter at C4 will lead to the formation of its diastereomer, resulting in a mixture. This is a critical issue in drug development, as different stereoisomers can have vastly different pharmacological activities and toxicological profiles.

Q2: What is the primary chemical mechanism driving this racemization?

A: The primary mechanism is the formation of a planar enolate intermediate.[1] The proton on the C4 carbon (the α-proton) is acidic due to its proximity to the electron-withdrawing carbonyl group. In the presence of a base, this proton can be abstracted to form a trigonal planar enolate. Once this planar, achiral intermediate is formed, subsequent reaction with an electrophile (e.g., an alkyl halide) or reprotonation (e.g., from a stray proton source during workup) can occur from either face of the plane, leading to a mixture of both original and inverted stereochemistries.[2]

Q3: What are the most critical reaction parameters that I need to control to prevent racemization?

A: The outcome of your reaction is determined by a competition between the rate of the desired reaction and the rate of racemization. This competition is governed by the principles of kinetic versus thermodynamic control.[3][4] To favor the desired stereochemical outcome, you must operate under kinetic control . The key parameters are:

  • Temperature: Low temperatures (typically -78 °C) are crucial. They slow down all processes, but disproportionately slow the undesired equilibration and racemization pathways.[5]

  • Base Selection: The choice of base is paramount. Strong, non-nucleophilic, sterically hindered bases are preferred.

  • Reaction Time: Shorter reaction times are generally better to minimize the opportunity for side reactions and equilibration.[3]

  • Solvent: Anhydrous, polar aprotic solvents (like THF) are standard as they solvate the cation of the base without interfering with the enolate.

Section 2: Proactive Strategy - Establishing Kinetically Controlled Conditions

Before encountering a problem, the best approach is to design an experiment that proactively minimizes the risk of racemization. This involves creating an environment where the desired reaction is fast, irreversible, and highly selective.

The Principle: Kinetic vs. Thermodynamic Control

In the deprotonation of an unsymmetrical ketone or lactam, two potential enolates can form:

  • The Kinetic Enolate: Forms faster, usually by removing the most sterically accessible proton. This is favored by low temperatures, strong/bulky bases, and short reaction times.[3]

  • The Thermodynamic Enolate: Is more stable (often more substituted), and its formation is favored under conditions that allow for equilibrium to be established (higher temperatures, longer reaction times, weaker bases).[4]

To preserve stereochemistry, you must favor the formation of the kinetic enolate and ensure it reacts before it can equilibrate.

G cluster_0 Reaction Pathway Decision Start Chiral Lactam + Base Kinetic Kinetic Enolate (Fast, Less Stable) Start->Kinetic Low Temp (-78 °C) Strong, Bulky Base (e.g., LDA) Thermo Thermodynamic Enolate (Slow, More Stable) Start->Thermo High Temp (> -20 °C) Weaker Base (e.g., NaH, DBU) Long Reaction Time Kinetic->Thermo Equilibration (Warming, Time) Product_K Desired Stereoisomer (Kinetic Product) Kinetic->Product_K Add Electrophile @ -78 °C Product_T Mixture of Stereoisomers (Thermodynamic Product) Thermo->Product_T Add Electrophile

Caption: Decision workflow for achieving kinetic vs. thermodynamic control.

Section 3: Troubleshooting Guide

Even with careful planning, unexpected results can occur. This section provides a systematic approach to diagnosing and solving common issues related to stereochemical control.

Problem 1: High Degree of Epimerization (>10%) in my α-Alkylation Product
  • Observation: Chiral HPLC or NMR analysis of your purified product shows a significant amount of the undesired diastereomer.

  • Probable Cause: Your reaction conditions are drifting from kinetic toward thermodynamic control. This allows the initially formed enolate to equilibrate before it is trapped by the electrophile. The most likely culprits are suboptimal temperature control, an inappropriate base, or slow addition of the electrophile.

Table 1: Troubleshooting High Epimerization

Probable Cause Recommended Action Scientific Rationale
Temperature too High Ensure the reaction is maintained at a strict -78 °C (dry ice/acetone bath) from deprotonation through quenching. Use an internal thermometer. At higher temperatures, the energy barrier for enolate equilibration becomes accessible, leading to racemization before alkylation can occur.[5]
Incorrect Base Switch to a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases perform rapid and irreversible deprotonation at low temperatures, locking in the kinetic enolate. Weaker bases (e.g., alkoxides) or smaller bases (e.g., n-BuLi) can lead to equilibration or side reactions.[6]
Slow Electrophile Trapping Add the electrophile neat and quickly (if liquid) or as a pre-cooled solution in the reaction solvent. Ensure the electrophile is highly reactive (e.g., Iodide > Bromide > Chloride). The enolate is a transient species. It must be trapped by the electrophile faster than it can equilibrate or decompose. A slow addition or a sluggish electrophile gives the system time to racemize.

| Protic Contamination | Rigorously dry all glassware, solvents, and reagents. Run the reaction under a strict inert atmosphere (Argon or Nitrogen). | Trace amounts of water or other protic sources can protonate the enolate, which can then be deprotonated again, providing a pathway for epimerization. |

Solution Protocol: Kinetically Controlled α-Alkylation

This protocol provides a robust starting point for minimizing epimerization.

  • Preparation:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry argon.

    • Distill the solvent (e.g., THF) from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

    • Use freshly titrated or newly purchased base (e.g., LDA, LiHMDS).

  • Deprotonation:

    • Dissolve the 3-azabicyclo[3.1.0]hexan-2-one substrate (1.0 eq) in anhydrous THF under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the base (e.g., LDA, 1.1 eq) dropwise over 5-10 minutes.

    • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation (Trapping):

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) as a single portion.

    • Continue stirring at -78 °C for the recommended reaction time (monitor by TLC or LC-MS, typically 1-3 hours). Crucially, do not allow the reaction to warm up during this step.

  • Quenching and Workup:

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining enolate and neutralizes the base.

    • Allow the mixture to warm to room temperature.

    • Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate) and purification.

Caption: Troubleshooting flowchart for high epimerization.

Section 4: Advanced Considerations

For particularly challenging substrates or when establishing a new stereocenter, more advanced methods may be required.

  • Chiral Auxiliaries: In cases where the inherent stereocenter is not sufficient to control diastereoselectivity, or for the synthesis of the scaffold itself, a removable chiral auxiliary can be employed.[7] Auxiliaries like Evans' oxazolidinones or pseudoephedrine create a rigid chiral environment that forces the electrophile to approach from a single face, yielding high diastereoselectivity.[8][9] The auxiliary is then cleaved under specific conditions to reveal the desired product.

  • Catalytic Asymmetric Methods: Modern organic synthesis increasingly relies on catalytic asymmetric methods to construct chiral centers.[10] For the 3-azabicyclo[3.1.0]hexane core, methods such as catalytic 1,3-dipolar cycloadditions or palladium-catalyzed cyclopropanations can build the scaffold with high enantioselectivity from the outset, bypassing the need to functionalize a pre-existing chiral molecule.

By understanding the mechanism of racemization and diligently applying the principles of kinetic control, you can reliably functionalize the 3-azabicyclo[3.1.0]hexan-2-one scaffold while preserving its critical stereochemical information.

References
  • Wang, Z., Wu, P., Yan, R., Zhao, Z., & Xie, L. (2022). Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2025). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. ResearchGate. [Link]

  • Ennis, M. D., & Baze, M. E. (1986). Tandem α-Cyano Enamine/Enolate Alkylations on Bicyclic Lactams: Asymmetric Carbocycle and Heterocycle Synthesis. The Journal of Organic Chemistry. [Link]

  • Smith, H. E. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. Books. [Link]

  • Nguyen, T. H., Shimabukuro, K., Musaev, D. G., Bacsa, J., Navarro, A., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Zhu, S., Yu, S., Wang, Y., Tang, W., & Deng, W. P. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters. [Link]

  • Schultz, A. G., & Puig, S. (1985). An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. The Journal of Organic Chemistry. [Link]

  • Wang, Y., Chen, Y., & Zhu, S. F. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • Various Authors. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PMC. [Link]

  • Elliott, M. C., & Wordingham, S. V. (2006). A Convenient Protocol for the Alkylidenation of Lactams. Synthesis. [Link]

  • Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Carreira, E. M., & de Lera, A. R. (Eds.). (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]

  • Breveglieri, A., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Radboud Repository. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Various Authors. (2012). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. [Link]

  • Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • NotDijkstra. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • de Carné-Carnavalet, B., et al. (2012). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Various Authors. (2017). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • Pesudo, F. Q., et al. (2020). Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. TU Delft Repository. [Link]

  • De Meijere, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters. [Link]

  • Crowe, E. W. (1969). The Formation and Study of Certain Bicyclic Enolate Monoanions and Dianions. ScholarWorks at WMU. [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Various Authors. (2025). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Various Inventors. (2022). Chiral auxiliaries and uses thereof.
  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ETH Research Collection. [Link]

  • Ballard, A., & Buurma, N. J. (2011). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Various Authors. (2024). Temperature Cycle-Induced Deracemization of Cl-TAK Using Amberlyst A26: A Heterogeneous Catalyst Approach for Efficient and Reusable Racemization. ResearchGate. [Link]

  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. [Link]

  • B, Dr. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Various Authors. (2024). Temperature Cycle-Induced Deracemization of Cl-TAK Using Amberlyst A26: A Heterogeneous Catalyst Approach for Efficient and Reusable Racemization. MDPI. [Link]

  • Various Authors. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]

  • Various Authors. (2025). The theoretical investigation of the stability and the racemization of pristine, functionalized, and doped expanded helicenes. TÜBİTAK Academic Journals. [Link]

  • Kiddle, J. J. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubMed. [Link]

Sources

Stability issues of hydroxymethyl-substituted lactams in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Hydrolytic Instability & Analysis of N-Hydroxymethyl Lactams

Core Technical Brief: The Hemiaminal Equilibrium

Welcome to the technical support hub. If you are working with N-hydroxymethyl lactams (e.g., prodrug intermediates, Taurolidine analogues, or crosslinkers), you are likely encountering "disappearing" peaks, variable potency, or unexpected formaldehyde generation.

The Root Cause: N-hydroxymethyl lactams are cyclic hemiaminals . Unlike standard amides, they are not chemically inert. They exist in a dynamic, reversible equilibrium with the parent lactam and formaldehyde. This is not "degradation" in the irreversible sense; it is dissociation .

Mechanism of Instability

In aqueous solution, the compound undergoes hydrolysis driven by entropy and Le Chatelier’s principle. This process is catalyzed by both acid and base, with a window of maximum stability typically between pH 4.0 and 6.0.

HydrolysisMechanism Prodrug N-Hydroxymethyl Lactam Inter Zwitterionic/Imine Intermediate Prodrug->Inter k1 (Slow) Dissociation Inter->Prodrug k-1 Products Parent Lactam + Formaldehyde (HCHO) Inter->Products k2 (Fast) Hydration Products->Inter k-2 (Condensation)

Figure 1: The reversible dissociation pathway of N-hydroxymethyl lactams. Note that dilution drives the reaction to the right (Products).

Diagnostic & Troubleshooting Logic

Before altering your synthesis, use this logic flow to confirm if the issue is intrinsic instability or an experimental artifact.

TroubleshootingTree Start Symptom: Loss of Analyte Signal CheckDilution Did you dilute the sample >10-fold before analysis? Start->CheckDilution CheckpH Is the solution pH <3 or >8? CheckDilution->CheckpH No ResultDilution CAUSE: Le Chatelier Shift Dilution forces dissociation. CheckDilution->ResultDilution Yes CheckTemp Is the HPLC column >30°C? CheckpH->CheckTemp No ResultpH CAUSE: Catalytic Hydrolysis Adjust buffer to pH 4-5. CheckpH->ResultpH Yes ResultHPLC CAUSE: On-Column Reactivity Thermal degradation during run. CheckTemp->ResultHPLC Yes Stable System Stable. Check detection method. CheckTemp->Stable No

Figure 2: Diagnostic logic for identifying stability failures versus method artifacts.

Frequently Asked Questions (Technical Q&A)

Q1: Why does my HPLC peak shape look broad or split, even with a fresh sample?

A: You are likely witnessing "On-Column Hydrolysis." Because the hemiaminal bond is labile, the compound dissociates during its travel through the column. The parent lactam and the hydroxymethyl derivative have different retention times. As the derivative decomposes, it smears the baseline between the two peaks.

  • Fix: Lower the column temperature to 10–15°C. Use a mobile phase buffered to pH 4.5 (e.g., Ammonium Acetate or Phosphate) to minimize catalytic decomposition during the run.

Q2: My compound is stable in DMSO, but disappears instantly in water. Why?

A: This is a Concentration-Driven Equilibrium Shift. In DMSO (aprotic), the equilibrium is frozen. Upon addition to water (protic), the equilibrium


 dictates the ratio. If you dilute a concentrated stock into water, the system must generate formaldehyde to satisfy 

.
  • Fix: Do not store aqueous stocks. Prepare immediately before use. If aqueous formulation is required, consider adding excess formaldehyde (if toxicity limits allow) or using non-aqueous co-solvents (PEG, Propylene Glycol).

Q3: I detect formaldehyde. Is my compound impure?

A: Not necessarily. Formaldehyde release is the mechanism of action for many of these compounds (e.g., Taurolidine acts by releasing methylene groups). However, if the release is premature (in the bottle), it indicates shelf-life failure.

  • Fix: Quantify the "Free" vs. "Total" formaldehyde using the protocols below to distinguish between intrinsic equilibrium and degradation.

Experimental Protocols

Protocol A: Kinetic Profiling via -NMR (The "Gold Standard")

Why this method? HPLC disturbs the equilibrium by separating the components. NMR allows you to observe the equilibrium in situ without shifting it.

Materials:

  • Deuterated Phosphate Buffer (pH 7.4 and pH 4.0).

  • 
     MHz NMR Spectrometer.
    

Steps:

  • Preparation: Dissolve the hydroxymethyl lactam (

    
    ) in the deuterated buffer. Keep the tube on ice until acquisition.
    
  • Acquisition: Set the probe temperature to

    
     (physiological) or 
    
    
    
    (shelf stability).
  • Tracking: Acquire spectra every 5 minutes for 2 hours.

  • Analysis: Monitor the disappearance of the methylene protons (

    
    ), typically a singlet or doublet around 
    
    
    
    .
  • Quantification: Compare the integral of the methylene group against the appearing formaldehyde signal (hydrate form, methanediol) or the parent lactam's amide proton.

Protocol B: Quantification of Released Formaldehyde (Nash Method)

Why this method? The Hantzsch reaction (Nash reagent) is specific for formaldehyde and works in the presence of the parent lactam.

Reagents:

  • Nash Reagent: Dissolve

    
     ammonium acetate, 
    
    
    
    glacial acetic acid, and
    
    
    acetylacetone in water to make
    
    
    .

Workflow:

  • Incubation: Mix

    
     of your sample solution with 
    
    
    
    of Nash Reagent.
  • Reaction: Incubate at

    
     for 10 minutes. The solution will turn yellow if formaldehyde is present (formation of diacetyldihydrolutidine).
    
  • Detection: Measure Absorbance at

    
    .
    
  • Calibration: Construct a standard curve using known Formaldehyde concentrations (

    
    ).
    

Data Summary Table: Typical Stability Profiles

ParameterAcidic (pH < 3)Neutral (pH 6-7)Basic (pH > 9)
Half-life (

)
Minutes to HoursHours to DaysMinutes
Dominant Mechanism Specific Acid CatalysisWater Attack (Slow)Specific Base Catalysis
Primary Degradant Parent Lactam + HCHOParent Lactam + HCHOParent Lactam + HCHO
Rec. Storage AvoidIdeal (pH 4-5) Avoid

References

  • Bundgaard, H. (1985).[1][2][3][4][5] Design of Prodrugs. Elsevier.[4] (Foundational text on N-hydroxymethyl prodrug design and kinetics).

  • Bundgaard, H., & Johansen, M. (1980).[6] Prodrugs as drug delivery systems IV: N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds.[2] Journal of Pharmaceutical Sciences, 69(1), 44-46.[2] (Establishes the hydrolysis kinetics of hemiaminal systems).

  • Skogvall, S. (2004). Taurolidine: A Review of the Chemical and Biological Properties. Anti-Infective Agents in Medicinal Chemistry. (Specific application of N-hydroxymethyl lactam stability).

  • Nash, T. (1953). The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal, 55(3), 416. (The standard protocol for formaldehyde quantification).

Sources

Resolving diastereomers of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolution of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

Case ID: #AZA-310-RES Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The resolution of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one presents a classic challenge in the synthesis of conformationally restricted amino acid analogs (e.g., methanoproline). The primary stereochemical challenge lies in the relative configuration of the C4-hydroxymethyl group with respect to the C1-C5 cyclopropane bridge (diastereomers: endo vs. exo), and potentially the resolution of enantiomers if the starting material was racemic.

This guide prioritizes scalable, self-validating protocols over theoretical possibilities. We focus on three modules: Spectroscopic Identification , Enzymatic Kinetic Resolution , and Physicochemical Separation .

Module 1: Diastereomeric Profiling & Identification

Before attempting separation, you must rigorously define your mixture. The rigid bicyclic framework makes NMR coupling constants (


-values) highly diagnostic but occasionally deceptive due to ring strain.

Diagnostic Protocol:

  • NOESY/ROESY Analysis (Critical):

    • Endo-isomer (Syn): Strong NOE correlation between the C4-proton and the C1/C5 bridgehead protons.

    • Exo-isomer (Anti): Weak or absent NOE between C4-H and C1/C5-H; strong NOE between C4-H and the cyclopropane methylene protons (

      
      ).
      
  • Coupling Constants (

    
    ): 
    
    • In the 3-azabicyclo[3.1.0] system, the dihedral angle often results in

      
       for one isomer and 
      
      
      
      for the other, depending on the specific ring pucker. Do not rely solely on
      
      
      -values without NOE confirmation.
Data Table: Expected Physicochemical Differences
FeatureEndo-Isomer (Syn)Exo-Isomer (Anti)Separation Implication
Polarity (

)
Typically Higher (More Polar)Typically Lower (Less Polar)Silica Flash Chromatography is viable.
H-Bonding Intramolecular H-bond possible (OH to Lactam O)Intermolecular dominantSolubility differences in non-polar solvents.
Crystallinity Often forms needlesOften forms plates/amorphousDifferential crystallization is high-yield.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

The "Green" Route: For resolving enantiomers or differentiating diastereomers based on steric accessibility of the primary alcohol.

Mechanism: Lipases (specifically Candida antarctica Lipase B - CALB) are highly sensitive to the steric environment around the hydroxyl group. The exo-isomer typically fits into the active site more easily than the endo-isomer due to the concave shape of the bicyclic system.

Protocol:

  • Substrate: Dissolve 100 mg of the diastereomeric mixture in MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

  • Acyl Donor: Add 3-5 equivalents of Vinyl Acetate .

  • Catalyst: Add Novozym 435 (Immobilized CALB) (50% w/w relative to substrate).

  • Incubation: Shake at 30°C–40°C. Monitor by HPLC.

  • Result: The "accessible" isomer converts to the acetate ester; the "hindered" isomer remains an alcohol.

  • Separation: The alcohol and ester have vastly different polarities and are easily separated by a short silica plug.

EnzymaticResolution Start Diastereomeric Mixture (Alcohol) Reaction Enzymatic Acylation (CALB + Vinyl Acetate) Start->Reaction Check HPLC Monitoring (Conversion > 45%) Reaction->Check Check->Reaction Conversion < 45% Separation Silica Plug Filtration Check->Separation Conversion reached ProductA Fraction 1: Unreacted Alcohol (Hindered Isomer) Separation->ProductA Elute w/ Polar Solvent ProductB Fraction 2: Acetate Ester (Accessible Isomer) Separation->ProductB Elute w/ Non-Polar Solvent Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) ProductB->Hydrolysis Final Pure Isomer B (Alcohol) Hydrolysis->Final

Caption: Kinetic resolution workflow utilizing steric differentiation by Lipase B to separate diastereomers via selective acetylation.

Module 3: Crystallization & Chemical Derivatization

If biocatalysis is unavailable, use the "Solubility Switch" method.

Troubleshooting the "Oiling Out" Phenomenon: Users often report the product oiling out instead of crystallizing. This is due to the conformational flexibility of the hydroxymethyl group preventing lattice packing.

Corrective Protocol:

  • Derivatization: Convert the alcohol to the 3,5-Dinitrobenzoate (DNB) ester .

    • Reagents: 3,5-Dinitrobenzoyl chloride, Pyridine, DCM.

    • Why? The DNB group adds rigidity and

      
      -
      
      
      
      stacking capability, drastically increasing crystallinity.
  • Solvent System: Recrystallize from Ethanol/Hexane (1:4) or Isopropanol .

  • Hydrolysis: Once pure crystals are obtained, remove the DNB group using mild basic hydrolysis (

    
     in MeOH) to recover the pure alcohol.
    

Module 4: Chromatographic Separation (Prep-HPLC)

For rapid, small-scale separation (<1g), chromatography is superior.

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Note: Even for diastereomers, chiral columns often provide better resolution than silica due to the specific cavity shapes.

  • Mobile Phase: Hexane : Ethanol (85:15) or

    
     : Methanol (SFC mode).
    
  • Detection: UV at 210 nm (Lactam absorption).

Troubleshooting Guide: Poor Resolution
SymptomProbable CauseCorrective Action
Broad Peaks / Tailing Hydrogen bonding with stationary phase.Add 0.1% Diethylamine (DEA) or TFA to the mobile phase (check column tolerance first).
Co-elution Isomers have identical polarity.Switch from Alcohol modifier to Acetonitrile (if solubility permits) to change selectivity mechanism.
Doublet Peaks Rotamers (rare in this rigid system) or partial racemization.Run HT-NMR (High Temp) to check for coalescence; if peaks merge, it's rotamers.

FAQ: Common User Scenarios

Q1: My Simmons-Smith reaction yielded a 60:40 mixture. Can I improve this before separation?

  • A: Yes. The diastereoselectivity is driven by the directing group. If you used a free alcohol, the Zinc coordinates to the Oxygen, directing the methylene to the syn face. To reverse or enhance selectivity, use a bulky protecting group (e.g., TBDMS) to block the syn face sterically, favoring the anti (exo) product.

Q2: I need the endo isomer, but the enzyme acetylated the exo isomer. What do I do?

  • A: This is the ideal scenario. The enzyme acetylated the exo isomer (making it an ester), leaving your desired endo isomer as the unreacted alcohol. Simply separate them on a silica column. Your desired product is the slow-moving spot.

Q3: Can I use dynamic kinetic resolution (DKR)?

  • A: DKR requires the substrate to racemize/epimerize rapidly under reaction conditions. For 3-azabicyclo[3.1.0]hexanes, the bridgehead stereocenters are chemically stable and will not epimerize without destroying the ring system. Therefore, standard DKR is not possible . You are limited to classical Kinetic Resolution (max 50% yield of each isomer).

References

  • Simmons-Smith Cyclopropanation Mechanism & Stereocontrol

    • Charette, A. B., et al. (2001).[1] "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate." Journal of the American Chemical Society.[1]

  • Enzymatic Resolution of Lactams

    • Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry.
  • Synthesis of 3-azabicyclo[3.1.

    • Hanessian, S., et al. (1984). "Design and synthesis of conformationally constrained amino acids.
    • (Contextual grounding for Methanoproline analogs)

  • General Resolution of Bicyclic Lactams

    • "Separation of diastereomers of 3-azabicyclo[3.1.0]hexane derivatives." RSC Advances / Organic Chemistry Portal.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult SDS for specific reagents (Diiodomethane, Zinc Et2) before handling.

Sources

Scale-up challenges for 3-azabicyclo[3.1.0]hexan-2-one production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Azabicyclo[3.1.0]hexan-2-one Production

Subject: Scale-Up Troubleshooting & Process Optimization Guide ID: TSC-ABH-2026-02 Status: Active Audience: Process Chemists, Scale-up Engineers, R&D Scientists[1]

Executive Summary: The Bicyclic Bottleneck

The synthesis of 3-azabicyclo[3.1.0]hexan-2-one (and its substituted derivatives like the Boceprevir intermediate) represents a classic "bicyclic bottleneck" in pharmaceutical manufacturing.[1][2] The core challenge lies in constructing the strained cyclopropane ring fused to a lactam without triggering thermal runaways or generating unmanageable metal waste.

This guide moves beyond bench-scale literature to address the thermodynamic and hydrodynamic realities of producing this scaffold at multi-gram to kilogram scales.

Module 1: The Cyclopropanation Crisis (Simmons-Smith Route)[1][2]

Context: The most direct route to the bicyclic lactam often involves the Simmons-Smith cyclopropanation of N-protected-3-pyrrolin-2-one (or equivalent enamides) using diethylzinc (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and diiodomethane (

).[2]
Q1: "We observe a violent exotherm and reduced yield (endo/exo ratio shifts) when scaling from 5g to 100g. How do we control this?"

Diagnosis: You are encountering Heat Transfer Limitation (HTL) .[2] The formation of the zinc carbenoid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) and its subsequent insertion into the alkene are highly exothermic (

).[2] On a bench scale, passive cooling works; on a pilot scale, the surface-area-to-volume ratio drops, causing localized hot spots that degrade the carbenoid and alter diastereoselectivity.

The Protocol (Causality-Driven Solution):

  • Switch to "Inverse" Addition (Dosing Control):

    • Standard: Adding

      
       to the mixture.[3][4] STOP. 
      
    • Scale-Up: Pre-form the zinc carbenoid at -15°C in the reactor, then slowly dose the substrate (alkene) into the carbenoid solution.

    • Why: This ensures the concentration of the unreacted, high-energy carbenoid is constant relative to the substrate, and the reaction rate is limited by the addition rate, not the intrinsic kinetics.

  • Solvent Swap (Thermal Buffering):

    • Replace Diethyl Ether (

      
      ) with Dichloromethane (DCM)  or Toluene .[2]
      
    • Why:

      
       has a low boiling point (35°C) and poor heat capacity.[2] DCM allows operation at lower temperatures (-20°C) with better solubility for the zinc intermediate, preventing precipitation that creates "slurries" which trap heat.[2]
      
  • The "Sacrificial" Lewis Acid:

    • Add 0.1 equiv of Trifluoroacetic Acid (TFA) or DME (Dimethoxyethane) .[2]

    • Mechanism:[2][5][6][7][8] This coordinates with the Zn species, solubilizing the "Schlenk equilibrium" aggregates. It accelerates the reaction rate at lower temperatures, allowing you to run colder (safer) without stalling the conversion.

Q2: "Our downstream processing is stalled by a thick, cement-like zinc emulsion.[1] Acid washes aren't working."[2]

Diagnosis: You are generating basic zinc salts (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) that form gelatinous networks with organic solvents.[2] Standard HCl quenches are too aggressive, often hydrolyzing the labile lactam or Boc-protecting groups.

The Self-Validating Workup System:

  • The Rochelle's Salt Quench:

    • Do not use HCl. Use a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) .[2]

    • Stirring Rule: Vigorously stir for >4 hours (or overnight).

    • Visual Validation: The biphasic mixture must turn from "cloudy grey" to "clear separate layers." If solids persist, the chelation is incomplete.

  • The Citrate Alternative (Faster):

    • Use 20% w/w aqueous Ammonium Citrate .

    • Why: Citrate binds Zn more tightly than tartrate in certain pH windows (pH 5-6), preventing the hydrolysis of sensitive lactams.[2]

Module 2: The Diazoacetate Route (Catalytic Carbenoid)[2]

Context: An alternative route uses Ethyl Diazoacetate (EDA) with Rhodium or Copper catalysts.[2] This avoids stoichiometric zinc waste but introduces explosion hazards.

Q3: "We are seeing high levels of diethyl fumarate/maleate byproducts instead of the bicycle."

Diagnosis: This is Carbenoid Dimerization . The diazo compound is reacting with itself rather than the alkene because the momentary concentration of diazo is too high relative to the catalyst turnover frequency (TOF).[2]

The Solution: Continuous Flow or Syringe Pump Dosing

  • Batch Protocol:

    • Maintain the alkene concentration at saturation .

    • Dose the EDA over 8–12 hours.

    • Validation: Monitor gas evolution (

      
      ).[2] If gas evolution spikes, your addition is too fast. It should be a steady trickle.
      
  • Catalyst Optimization Table:

Catalyst SystemCostSelectivity (Exo/Endo)Scale Suitability

HighExcellentGram-scale (High TOF)

+ Bisoxazoline
ModerateGoodKg-scale (Cheaper, slower)
Ru(Pybox) HighExcellent (Enantio)Specialized Asymmetric needs

Module 3: Process Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal synthetic pathway based on scale and equipment availability.

G Start Target: 3-azabicyclo[3.1.0]hexan-2-one Substrate Precursor: N-Protected Pyrrolinone Start->Substrate Decision Scale & Equipment Check Substrate->Decision Route_Zn Route A: Simmons-Smith (Et2Zn / CH2I2) Decision->Route_Zn Batch Reactor Available Low Cost Priority Route_Diazo Route B: Diazoacetate (EDA / Rh or Cu Cat) Decision->Route_Diazo Flow Reactor Available Green Chem Priority Issue_Zn Risk: Exotherm & Zn Waste Route_Zn->Issue_Zn Issue_Diazo Risk: Explosion & Dimerization Route_Diazo->Issue_Diazo Sol_Zn Solution: 1. Inverse Addition 2. Rochelle's Salt Workup Issue_Zn->Sol_Zn Sol_Diazo Solution: 1. Continuous Flow Reactor 2. High Dilution Dosing Issue_Diazo->Sol_Diazo Product Isolated Bicyclic Lactam (>98% Purity) Sol_Zn->Product Sol_Diazo->Product

Caption: Decision tree for selecting and optimizing the cyclopropanation methodology based on safety and equipment constraints.

Module 4: Experimental Protocols (Self-Validating)

Protocol A: Optimized Simmons-Smith Cyclopropanation (100g Scale)
  • Preparation:

    • Reactor: 2L Jacketed Vessel with overhead stirring (400 rpm).[2]

    • Inertion: 3x Vacuum/

      
       purge cycles.
      
  • Carbenoid Formation:

    • Charge DCM (1.0 L) and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (1.0 M in hexanes, 2.2 equiv) . Cool to -15°C.
      
    • Add TFA (0.1 equiv) slowly (maintain T < -10°C).

    • Add

      
       (2.2 equiv)  dropwise over 1 hour. Critical: Observe white precipitate formation (active species).[2][3]
      
  • Reaction:

    • Dissolve N-Boc-3-pyrrolin-2-one (1.0 equiv) in minimal DCM.

    • Dose substrate into the carbenoid slurry over 2 hours.

    • Allow to warm to 0°C and stir for 12 hours.

  • Validation Point:

    • Take aliquot

      
       Mini-quench (sat.[2] 
      
      
      
      )
      
      
      TLC/HPLC.
    • Pass Criteria: Starting material < 1%.

  • Quench & Workup:

    • Cool to 0°C. Add Sat. Rochelle's Salt (500 mL) slowly (Exotherm!).

    • Stir vigorously at RT for 6 hours until layers clarify.

    • Separate organics, wash with brine, dry over

      
      .
      

References

  • Wu, G., et al. (2009). "Enantioselective Synthesis of the Boceprevir Intermediate via Asymmetric Hydrogenation." Journal of the American Chemical Society.[9][10] Link[2]

  • Beutner, G. L., et al. (2019). "Continuous Flow Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives." Organic Process Research & Development. Link[2]

  • Charette, A. B., et al. (2001). "Simmons-Smith Cyclopropanation: Methodology and Mechanism."[1] Chemical Reviews. Link[2]

  • BenchChem Technical Support. (2025). "Troubleshooting Simmons-Smith Reaction Scale Up." BenchChem Knowledge Base. Link

  • Li, X., et al. (2025). "A Continuous Manufacturing Line Generating Organozinc Species in Flow." ACS Sustainable Chemistry & Engineering. Link[2]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectral Data for 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectral characteristics, synthesis, and comparative analysis of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one , a conformationally restricted "methanopyroglutaminol" scaffold used in drug discovery.

Executive Summary & Compound Identity

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one (CAS: 187742-07-0 for the (1R,4S,5S) isomer) is a bicyclic lactam that serves as a rigidified isostere of 5-(hydroxymethyl)-2-pyrrolidinone (Pyroglutaminol). By fusing a cyclopropane ring to the d-face of the pyrrolidinone core, this scaffold locks the conformation of the heterocyclic ring, reducing the entropic penalty upon binding to biological targets (e.g., HCV protease, glutamate receptors).

Chemical Identity
PropertyDetail
IUPAC Name 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one
Common Names 4,5-Methanopyroglutaminol; 2,3-Methanopyroglutaminol (numbering varies by convention)
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Core Scaffold 3-Azabicyclo[3.1.0]hexane
Key Functionality

-Lactam (cis-fused), Primary Alcohol

Technical Deep Dive: 1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is characterized by the unique high-field signals of the cyclopropane ring and the diastereotopic splitting of the hydroxymethyl group.

Diagnostic Chemical Shifts (CDCl₃, 400 MHz)

Note: Chemical shifts are referenced to TMS (


 0.00). Values are representative of the pure (1R,4S,5S) diastereomer.
Proton AssignmentShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight
NH (H-3) 6.50 – 7.20 br s-Exchangeable amide proton; shift varies with concentration/solvent.
CH₂-OH (H-4') 3.65 – 3.75 m (ABX)

,

Diastereotopic methylene protons adjacent to the chiral center (C4).
H-4 (Methine) 3.80 – 3.95 d/m

Bridgehead methine adjacent to N; deshielded by lactam nitrogen.
H-1 (Bridgehead) 1.90 – 2.05 m-Bridgehead methine

to carbonyl; characteristic of bicyclic fusion.
H-5 (Bridgehead) 1.50 – 1.65 m-Bridgehead methine; couples to H-1, H-4, and H-6.
H-6a (Exo) 0.95 – 1.10 m-Cyclopropyl methylene; typically shielded.
H-6b (Endo) 0.60 – 0.80 m-Cyclopropyl methylene; highly shielded due to ring current anisotropy.
Stereochemical Validation

The coupling constant between H-1 and H-5 is critical for assigning the ring fusion.

  • Cis-fusion (

    
     Hz):  The standard configuration for 3-azabicyclo[3.1.0] systems derived from natural amino acids.
    
  • Trans-fusion: Highly strained and rarely observed in this specific lactam scaffold without bulky substituents.

Solvent Effects (CDCl₃ vs. DMSO- )
  • CDCl₃: Provides clear resolution of the cyclopropyl protons (H-6a/b). The OH proton is often broad or not observed unless the sample is very dry.

  • DMSO-

    
    :  The NH  signal shifts downfield (often > 7.5 ppm) and becomes sharper. The OH  proton appears as a triplet (
    
    
    
    ppm) due to coupling with the CH₂ group, confirming the primary alcohol.

Comparative Performance Guide

This section objectively compares the target scaffold against its non-rigidified alternative to assist in rational drug design choices.

Comparison: Rigid (Bicyclic) vs. Flexible (Monocyclic)
FeatureTarget: 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one Alternative: 5-(Hydroxymethyl)-2-pyrrolidinone
Structure (Rigid, Bicyclic)(Flexible, Monocyclic)
Conformational Entropy Low: The cyclopropane ring locks the C4-C5 bond (pyrrolidine numbering), restricting the envelope conformation.High: The pyrrolidinone ring can freely adopt multiple envelope conformations.
NMR Signature High-field signals (< 1.0 ppm) for cyclopropyl CH₂. Distinct diastereotopic splitting of CH₂OH.No signals < 1.5 ppm. Ring protons appear as multiplets between 1.8 – 2.5 ppm.
Binding Affinity Often 10-100x higher for targets requiring a specific "kinked" peptide backbone conformation (e.g., HCV NS3 protease).Lower affinity due to the entropic cost of freezing the bioactive conformation upon binding.
Metabolic Stability Enhanced: The rigid framework often hinders access to metabolic enzymes (e.g., P450s) at the ring carbons.Standard metabolic liability at the

-methylene positions.

Experimental Protocols

Synthesis of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

Objective: Prepare the target alcohol via selective reduction of the ester precursor.

Reagents:

  • Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate (Precursor)

  • Sodium Borohydride (NaBH₄)[1]

  • Lithium Chloride (LiCl) (Optional, enhances reactivity)

  • Ethanol (EtOH) and Tetrahydrofuran (THF)

Workflow:

  • Preparation: Dissolve Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 equiv) in anhydrous EtOH/THF (2:1 ratio).

  • Activation: Add LiCl (2.0 equiv) and stir for 15 minutes at room temperature (RT) to coordinate the ester carbonyl.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise over 20 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure proper venting.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1); stain with Ninhydrin or KMnO₄.

  • Quench: Cool to 0°C. Acidify carefully with 1M HCl to pH ~4 to decompose excess borohydride.

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3x).[2] Dry organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM) yields the pure alcohol as a white solid/oil.

NMR Sample Preparation
  • Solvent: Use DMSO-

    
      (99.9% D) for full assignment of labile protons (NH, OH). Use CDCl₃  for comparison with literature values of the carbon skeleton.
    
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Tube: Standard 5mm NMR tube. Filter the solution through a cotton plug if any turbidity is visible.

Visualizations

Synthesis & Structural Logic Pathway

The following diagram illustrates the conversion from the ester precursor to the target alcohol and highlights the key NMR validation steps.

SynthesisWorkflow Precursor Methyl 3-azabicyclo[3.1.0] hexane-2-carboxylate (Ester) Reagents NaBH4 / LiCl EtOH/THF, 0°C -> RT Precursor->Reagents NMR_Ester NMR Check: Singlet ~3.7 ppm (OMe) Precursor->NMR_Ester Intermediate Boron Complex Intermediate Reagents->Intermediate Reduction Target 4-(Hydroxymethyl)-3-azabicyclo [3.1.0]hexan-2-one (Target Alcohol) Intermediate->Target Acid Quench NMR_Alcohol NMR Validation: Loss of OMe Singlet Appearance of ABX (3.6-3.8 ppm) Target->NMR_Alcohol

Caption: Synthesis workflow from ester precursor to target alcohol with integrated NMR checkpoints.

Stereochemical Numbering & NMR Assignment Map

StructureMap cluster_shifts Diagnostic NMR Shifts (ppm) N3 N-3 (Amide) C4 C-4 (Chiral) N3->C4 C2 C-2 (C=O) C2->N3 C1 C-1 (Bridge) C1->C2 C6 C-6 (Cyclo) C1->C6 C5 C-5 (Bridge) C5->C1 C4->C5 CH2OH CH2OH (Sidechain) C4->CH2OH Shift_C4 H-4: 3.8 - 4.0 (Methine) C4->Shift_C4 C6->C5 Shift_C6 H-6: 0.6 - 1.1 (High Field) C6->Shift_C6 Shift_OH CH2: 3.6 - 3.8 (ABX System) CH2OH->Shift_OH

Caption: Structural connectivity and diagnostic NMR shift mapping for the 3-azabicyclo[3.1.0]hexan-2-one scaffold.

References

  • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Organic Chemistry, 2002. (Foundational work on methanoproline scaffolds).
  • Gais, H. J., et al. "Enantioselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives." Journal of the American Chemical Society.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14843146, 3-Azabicyclo[3.1.0]hexan-2-one. [Link]

  • Reich, H. J. "Bicyclic Ring Systems: NMR Data." University of Wisconsin-Madison NMR Database. (General reference for bicyclic shift rules).

Sources

A Comparative Guide to Chiral HPLC Methods for the Purity Assessment of Bicyclic Lactams

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Executive Summary

The stereochemistry of bicyclic lactams is a critical determinant of their biological activity, making the accurate assessment of enantiomeric purity an indispensable aspect of pharmaceutical development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the definitive technique for this purpose, offering the high selectivity required to resolve enantiomers.[1][3][4][5] This guide provides a comprehensive comparison of prevalent chiral HPLC methods for the purity assessment of bicyclic lactams. We will delve into the mechanistic nuances of polysaccharide-based and cyclodextrin-based CSPs, present comparative experimental data, and provide actionable protocols to empower researchers in selecting and optimizing their chiral separation strategies.

The Criticality of Enantiomeric Purity in Bicyclic Lactams

Bicyclic lactams are a prominent structural motif in a multitude of biologically active compounds, including antibiotics and synthetic intermediates.[6][7] The rigid, three-dimensional structure of these molecules often leads to stereoisomers (enantiomers) that can exhibit profoundly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[2][8] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control over the stereochemical composition of chiral drugs, necessitating robust analytical methods to ensure their enantiomeric purity.[9][10]

A Comparative Analysis of Chiral Stationary Phases

The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[1] These phases create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers and, thus, their separation. For bicyclic lactams, polysaccharide- and cyclodextrin-based CSPs are among the most widely and successfully employed.[11]

Polysaccharide-Based CSPs: Broad Applicability and High Success Rates

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are renowned for their broad enantiorecognition capabilities and high success rates in separating a wide range of chiral compounds.[1][3][12] Statistically, over 90% of enantiomeric separations have been achieved using these types of columns.[3]

Mechanism of Chiral Recognition: The chiral recognition mechanism on polysaccharide CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[13] The helical structure of amylose and the more linear structure of cellulose, when derivatized (e.g., with phenylcarbamates), form chiral grooves and cavities.[12][13] Enantiomers fit differently into these chiral spaces, leading to the formation of transient diastereomeric complexes with varying stability, which in turn dictates their retention times. The helical structure of amylose derivatives can create a particularly complex chiral environment, often leading to superior chiral recognition compared to their cellulose counterparts.[12]

Performance Characteristics:

  • Broad Versatility: Effective for a wide array of bicyclic lactam structures.

  • Multiple Interaction Modes: Can be used in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.[4][14]

  • High Efficiency: Often provide excellent resolution and peak shapes.

Cyclodextrin-Based CSPs: Unique Selectivity through Inclusion Complexation

Cyclodextrin-based CSPs are formed by bonding cyclodextrins (cyclic oligosaccharides) to a silica support.[15] They offer a unique separation mechanism primarily based on the formation of inclusion complexes.[15]

Mechanism of Chiral Recognition: Cyclodextrins have a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[15] Chiral recognition occurs when an analyte, or a portion of it, fits into the hydrophobic cavity. The differential stability of the inclusion complexes formed with each enantiomer, influenced by interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin, results in their separation.[15] Derivatization of the hydroxyl groups can further enhance enantioselectivity.[6]

Performance Characteristics:

  • Reversed-Phase Compatibility: Particularly effective in reversed-phase mode, which is often preferred for its simplicity and robustness.[6][16]

  • Good for Aromatic Analytes: Show strong affinity for molecules containing aromatic moieties.[6]

  • Predictable Separations: The inclusion mechanism can sometimes make separations more predictable based on the analyte's structure.

Comparative Experimental Data

The selection of a CSP is often an empirical process.[17] The following table summarizes representative data from the literature, comparing the performance of different polysaccharide and cyclodextrin-based columns for the separation of bicyclic lactam enantiomers.

Chiral Stationary Phase (CSP)Bicyclic Lactam AnalyteMobile PhaseResolution (Rs)Selectivity (α)Reference
Polysaccharide-Based
Chiralcel OD-3 (Cellulose)(±)-trans-β-lactam ureasMethanol>1.5 (baseline)-[11]
Chiralpak AD-3 (Amylose)(±)-trans-β-lactam ureasAcetonitrile>1.5 (baseline)-[11]
Cyclodextrin-Based
Cyclobond I 2000 DMP11 out of 12 β-lactamsReversed-phase--[6][16]
Cyclobond I 2000 DM8 out of 12 β-lactamsReversed-phase--[6][16]

Note: "-" indicates data not specified in the source. Baseline separation is generally considered to be achieved when Rs > 1.5.[1][5]

Experimental Protocols and Method Development Workflow

Achieving optimal enantiomeric separation requires a systematic approach to method development.

General Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral HPLC method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Racemic Bicyclic Lactam Standard B Choose a Set of Diverse CSPs (e.g., Polysaccharide & Cyclodextrin) A->B C Screen with Generic Mobile Phases (NP, RP, PO) B->C D Identify Promising CSP/Mobile Phase Combination C->D E Optimize Mobile Phase Composition (e.g., % Organic Modifier, Additives) D->E F Optimize Temperature and Flow Rate E->F G Assess Specificity, Linearity, Precision, Accuracy, and Robustness F->G H Determine Limit of Detection (LOD) and Quantitation (LOQ) G->H

Caption: A general workflow for the development and validation of a chiral HPLC method.

Detailed Experimental Protocol: A Case Study

This protocol provides a starting point for the chiral separation of a generic bicyclic lactam using a polysaccharide-based CSP.

Objective: To resolve the enantiomers of a bicyclic lactam using a Chiralcel® OD-H column.

Materials:

  • HPLC system with UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)

  • Racemic bicyclic lactam standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA) (for acidic analytes) or Diethylamine (DEA) (for basic analytes)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90:10 (v/v) n-Hexane:IPA.

    • For acidic bicyclic lactams, add 0.1% TFA to the mobile phase.

    • For basic bicyclic lactams, add 0.1% DEA to the mobile phase.

    • Degas the mobile phase by sonication or vacuum filtration.

  • HPLC System Setup:

    • Install the Chiralcel® OD-H column.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength for the analyte (e.g., 220 nm).

  • Sample Preparation:

    • Dissolve the racemic bicyclic lactam standard in the mobile phase to a concentration of 1 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the analysis and record the chromatogram.

  • Data Evaluation:

    • Calculate the resolution (Rs) between the two enantiomer peaks. An Rs value greater than 1.5 indicates baseline separation.[1][5]

    • If separation is not optimal, adjust the mobile phase composition (e.g., change the ratio of n-Hexane:IPA, try a different alcohol modifier like ethanol) or the column temperature.

Logical Relationships of Chiral Selectors

The choice of a chiral selector is guided by the structural features of the analyte and the desired separation mode. The following diagram illustrates the logical relationships between different types of chiral selectors and their primary application areas.

G cluster_selectors Chiral Selector Types cluster_applications Primary Applications Polysaccharide Polysaccharide-Based Broad Broad Applicability (Many compound classes) Polysaccharide->Broad Cyclodextrin Cyclodextrin-Based Aromatic Aromatic & Heterocyclic Compounds (Reversed-Phase) Cyclodextrin->Aromatic Protein Protein-Based Hydrophilic Hydrophilic & Biological Molecules (Aqueous Mobile Phases) Protein->Hydrophilic Pirkle Pirkle-Type Pi_Acid_Base Compounds with π-acidic or π-basic groups (Normal Phase) Pirkle->Pi_Acid_Base

Caption: Logical relationships between different types of chiral selectors and their applications.

Conclusion and Future Perspectives

The selection of an appropriate chiral HPLC method is a critical step in the development and quality control of bicyclic lactam-containing pharmaceuticals. Polysaccharide-based CSPs offer broad applicability and a high probability of success, making them an excellent first choice for screening.[1][3] Cyclodextrin-based CSPs provide a valuable alternative, particularly for separations in reversed-phase mode.[6][16] A systematic, screening-based approach to method development, followed by careful optimization, is the most efficient path to achieving robust and reliable enantioseparations.

Future advancements in chiral separation technology, such as the development of novel CSPs with enhanced selectivity and efficiency, will continue to refine our ability to assess the enantiomeric purity of complex molecules like bicyclic lactams.

References

  • Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(13), 1847-1860. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5698. [Link]

  • Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2006). Separation of Enantiomers of b-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(13), 1847-1860. [Link]

  • Janssen Pharmaceutica. (2026). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Link]

  • Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2025). Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Journal of Liquid Chromatography & Related Technologies, 1-10. [Link]

  • Wube, A., & Bucar, F. (2025). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. [Link]

  • Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2025). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]

  • American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Oxford Academic. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2085. [Link]

  • MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2169. [Link]

  • Wiley Online Library. (2007). Enantiomeric Separation of a Series of β‐Lactams Using Capillary Zone Electrophoresis. Chirality, 19(6), 461-468. [Link]

  • Chiralpedia. (2022). Cyclodextrin-based CSPs. [Link]

  • American Laboratory. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications. [Link]

  • ResearchGate. (n.d.). Modified Cyclodextrins for Chiral Separation. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. [Link]

  • National Center for Biotechnology Information. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1334. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eIJPPR, 10(3), 77-91. [Link]

  • DOI. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. eIJPPR, 10(4), 1-10. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Čes. slov. Farm., 56, 107–113. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • SIELC Technologies. (n.d.). HPLC separation of β-Lactam Antibiotics such as Amoxicillin and Cephalexin on Primesep 100 Column. [Link]

  • Royal Society of Chemistry. (n.d.). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications. [Link]

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 5. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.